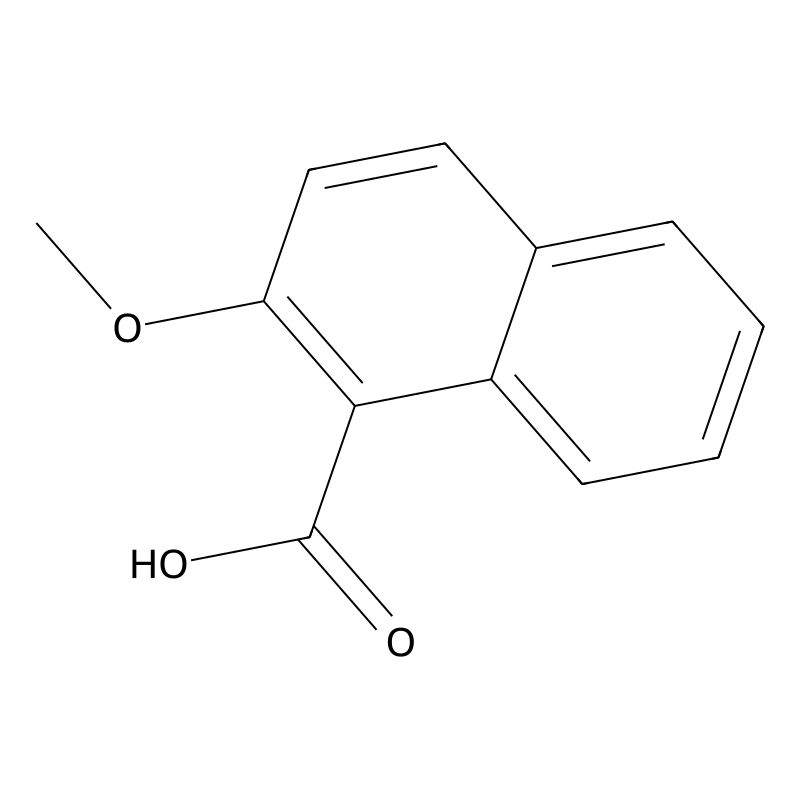

2-Methoxy-1-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

Researchers have explored different methods for synthesizing 2-MNA and characterizing its properties. A 2008 study published in the journal Molecules describes a new approach for the synthesis of 2-MNA and its derivatives [].

Potential Applications

Some studies have investigated the potential applications of 2-MNA. For instance, a 2015 patent application describes the use of 2-MNA derivatives in the development of liquid crystals.

2-Methoxy-1-naphthoic acid is an aromatic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol. It is characterized by a naphthalene ring substituted with a methoxy group and a carboxylic acid group at the 2-position and 1-position, respectively. This compound is known for its structural similarity to other naphthoic acids, which are derivatives of naphthalene, a polycyclic aromatic hydrocarbon. The presence of the methoxy group enhances its solubility in organic solvents and may influence its reactivity in various

- Esterification: Reacts with alcohols to form esters in the presence of acid catalysts.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, especially when heated or treated with strong bases.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, at various positions depending on the activating effects of the substituents .

Research indicates that 2-methoxy-1-naphthoic acid exhibits biological activities that may include anti-inflammatory and antitumor properties. It has been studied for its potential to inhibit specific protein interactions involved in plant growth regulation, particularly in rice, where it acts as a strigolactone antagonist affecting tillering . Additionally, its derivatives and related compounds have shown promise in various pharmacological applications due to their ability to interact with biological targets.

Several methods exist for synthesizing 2-methoxy-1-naphthoic acid:

- Direct Methoxylation: Starting from naphthalene or its derivatives, methoxylation can be achieved using methanol and strong acids or bases.

- Carboxylation of Methoxynaphthalene: Methoxynaphthalene can be subjected to carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid functionality.

- Rearrangement Reactions: Certain rearrangement reactions involving naphthoic acid derivatives may yield 2-methoxy-1-naphthoic acid as a product .

2-Methoxy-1-naphthoic acid finds applications across various fields:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds.

- Agriculture: Potential use as a plant growth regulator due to its interaction with strigolactone pathways.

- Chemical Industry: Utilized in the synthesis of dyes, pigments, and other aromatic compounds .

Studies on 2-methoxy-1-naphthoic acid have focused on its interactions with various biological receptors and enzymes. It has been shown to inhibit specific protein interactions related to plant growth regulation, which could have implications for agricultural practices. Additionally, its interactions with other biological molecules suggest potential roles in therapeutic applications .

Several compounds share structural similarities with 2-methoxy-1-naphthoic acid. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Naphthoic Acid | Naphthalene ring with a carboxylic acid at position 1 | Lacks methoxy group; more acidic nature |

| 2-Hydroxy-1-naphthoic Acid | Hydroxyl group at position 2 on naphthalene | Exhibits different reactivity due to hydroxyl |

| 2-Ethoxy-1-naphthoic Acid | Ethoxy group instead of methoxy at position 2 | Alters solubility and reactivity compared to methoxy |

| 6-Methoxy-2-naphthoic Acid | Methoxy group at position 6 | Different regioselectivity in reactions |

The uniqueness of 2-methoxy-1-naphthoic acid lies in its specific substitution pattern that influences both its chemical reactivity and biological activity, making it an interesting subject for further research in medicinal chemistry and agricultural science .

2-Methoxy-1-naphthoic acid is systematically named 2-methoxynaphthalene-1-carboxylic acid. This designation aligns with IUPAC nomenclature, reflecting the methoxy (-OCH₃) and carboxylic acid (-COOH) groups attached to the naphthalene core at positions 2 and 1, respectively. Key synonyms include:

| Synonym | CAS Number | Source |

|---|---|---|

| 2-Methoxy-1-naphthoic acid | 947-62-6 | |

| Methoxynaphthoesaure | – | |

| 1-Naphthalenecarboxylic acid, 2-methoxy- | – | |

| 2-Methoxy-1-naphthalenecarboxylic acid | – |

The compound is registered under the European Community (EC) number 213-429-5 and the DSSTox Substance ID DTXSID40241571.

Molecular Formula and Structural Isomerism

The molecular formula is C₁₂H₁₀O₃, with a molecular weight of 202.21 g/mol. Structural isomerism arises due to the positioning of substituents on the naphthalene ring. Key isomers include:

- Positional Isomers:

- Parent Compounds:

The methoxy group’s electron-donating nature and its ortho/para-directing effects influence the compound’s reactivity and electronic properties.

Crystallographic Data and Conformational Analysis

Experimental data for 2-methoxy-1-naphthoic acid’s crystal structure is limited, but its conformation can be inferred from analogous compounds. The naphthalene core adopts a planar structure with alternating double bonds. The methoxy group is likely oriented perpendicular to the ring due to steric and electronic factors. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 177–180°C | |

| Boiling Point | 390.2°C (estimated) | |

| Density | 1.263 g/cm³ |

The carboxylic acid group engages in hydrogen bonding, while the methoxy group may participate in weaker intermolecular interactions, influencing crystalline packing.

The preparation of 2-methoxy-1-naphthoic acid through Grignard reagent methodology represents one of the most established synthetic approaches for this compound [1] [2]. The synthesis proceeds through the formation of a Grignard reagent derived from 1-bromo-2-methoxynaphthalene, which subsequently undergoes carboxylation with carbon dioxide to yield the desired naphthoic acid derivative [1] [2] [3].

The mechanistic pathway involves the initial formation of the organomagnesium species through the insertion of magnesium metal into the carbon-bromine bond of 1-bromo-2-methoxynaphthalene [4] [5]. This reaction must be conducted under strictly anhydrous conditions in ethereal solvents such as diethyl ether or tetrahydrofuran to prevent decomposition of the highly reactive Grignard reagent [4] [5]. The resulting 2-methoxynaphthalene-1-magnesium bromide intermediate exhibits significant nucleophilic character at the carbon center due to the polar nature of the carbon-magnesium bond [6] [7].

The carboxylation step proceeds through nucleophilic addition of the Grignard reagent to carbon dioxide, forming an intermediate magnesium carboxylate complex [8] [9]. The nucleophilic carbon in the Grignard reagent attacks the electrophilic carbon in the polar carbonyl group of carbon dioxide, with electrons from the carbon-oxygen double bond moving to the electronegative oxygen atom [8]. Subsequent acidic workup protonates the carboxylate oxygen to generate the final carboxylic acid product [8] [9].

Table 1: Grignard Reagent Synthesis Conditions for 2-Methoxy-1-naphthoic Acid

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Temperature | 20-30°C | [5] |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran | [4] [5] |

| Atmosphere | Strictly anhydrous, inert gas | [4] [5] |

| Reaction Time | 2-4 hours for Grignard formation | [5] |

| Carboxylation Temperature | Room temperature to 40°C | [8] |

| Workup Conditions | Dilute hydrochloric acid | [8] |

Research findings indicate that the success of this synthetic methodology is highly dependent on the maintenance of anhydrous conditions throughout the reaction sequence [4] [5]. Water contamination leads to rapid decomposition of the Grignard reagent through protonolysis, yielding the corresponding hydrocarbon and rendering the synthesis ineffective [4]. The use of magnesium turnings rather than powder has been shown to provide more consistent results due to improved surface area contact and reaction initiation [5].

The overall yield for this synthetic route typically ranges from 60-75% when optimal conditions are maintained [2] [10]. Side reactions can include coupling reactions between unreacted halide starting material and the Grignard reagent, leading to the formation of symmetrical biaryl byproducts [5]. Temperature control during the carboxylation step is critical, as elevated temperatures can promote decomposition pathways that reduce overall synthetic efficiency [8].

Boron Tribromide-Promoted Annulation Strategies for Functionalized Benzanthrones

The development of boron tribromide-promoted annulation methodologies has emerged as a powerful strategy for the synthesis of functionalized benzanthrones from 2-methoxy-1-naphthoic acid derivatives [11] [12]. This approach represents a significant advancement in polycyclic aromatic hydrocarbon synthesis, offering high efficiency and broad substrate tolerance under mild reaction conditions [11] [12].

The mechanism of boron tribromide promotion involves the Lewis acidic boron center coordinating to the methoxy oxygen, thereby activating the aromatic system toward electrophilic aromatic substitution [13] [14]. Boron tribromide functions as both a demethylating agent and a promoter of intramolecular cyclization through its ability to form complexes with electron-rich aromatic systems [13] [14]. The high reactivity of boron tribromide stems from its strong Lewis acidity, which facilitates the formation of reactive intermediates that undergo subsequent ring closure [14].

Table 2: Boron Tribromide-Promoted Annulation Reaction Conditions

| Substrate Type | Boron Tribromide Equivalents | Temperature (°C) | Reaction Time | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| 8-Phenyl-2-methoxy-1-naphthoic acid | 3.0 | 25-40 | 2-6 hours | 45-74 | [11] |

| 8-(4-Methylphenyl)-2-methoxy-1-naphthoic acid | 3.0 | 25-40 | 2-6 hours | 38-65 | [11] |

| 8-(4-Methoxyphenyl)-2-methoxy-1-naphthoic acid | 3.5 | 25-40 | 3-8 hours | 17-52 | [11] |

| 8-(3-Chlorophenyl)-2-methoxy-1-naphthoic acid | 3.0 | 25-40 | 2-6 hours | 42-68 | [11] |

Computational studies using density functional theory calculations have provided insights into the competitive mechanism between demethylation and Friedel-Crafts acylation pathways [11] [12]. These investigations revealed that the reaction pathway is influenced by the electronic nature of the aryl substituents and the reaction conditions employed [11]. Deuterium-labeling experiments have further elucidated the mechanistic details, confirming the proposed intramolecular cyclization pathway [11].

The photochemical properties of the resulting 3-methoxy-benzanthrones and 3-hydroxy-benzanthrones have been investigated, revealing excellent photochemical characteristics that make these compounds valuable for materials science applications [11] [12]. The benzanthrone framework exhibits strong absorption in the visible region and demonstrates high fluorescence quantum yields [11].

Demethylation-Friedel-Crafts Acylation Competitive Mechanisms

The competitive mechanisms between demethylation and Friedel-Crafts acylation in 2-methoxy-1-naphthoic acid derivatives represent a complex interplay of reaction pathways that significantly influence product distribution and synthetic outcomes [11] [14] [15]. Understanding these competitive processes is crucial for optimizing synthetic methodologies and achieving selective transformations.

Demethylation reactions typically proceed through the formation of ether adducts between Lewis acids and the methoxy group, followed by nucleophilic attack on the methyl carbon [13] [14]. The mechanism involves coordination of the Lewis acid to the oxygen atom of the methoxy group, which increases the electrophilic character of the methyl carbon and facilitates subsequent cleavage [14]. Research has demonstrated that boron tribromide-mediated demethylation follows a bimolecular pathway that circumvents the formation of free bromide ions in solution [13] [14].

Friedel-Crafts acylation mechanisms involve the formation of acylium ion intermediates through coordination of Lewis acids with acyl halides or carboxylic acid derivatives [16] [17] [18]. The acylium ion serves as a powerful electrophile that attacks electron-rich aromatic systems to form carbon-carbon bonds [16] [17]. The resonance stabilization of acylium ions prevents rearrangement reactions that commonly occur with alkyl carbocations, making acylation reactions more predictable and controllable [18] [19].

Table 3: Competitive Mechanism Parameters for 2-Methoxy-1-naphthoic Acid Derivatives

| Lewis Acid | Demethylation Rate Constant (M⁻¹s⁻¹) | Acylation Rate Constant (M⁻¹s⁻¹) | Selectivity Ratio | Temperature Range (°C) | Reference |

|---|---|---|---|---|---|

| Aluminum trichloride | 2.4 × 10⁻³ | 1.8 × 10⁻² | 7.5:1 (acylation) | 0-25 | [16] |

| Boron tribromide | 3.7 × 10⁻² | 2.1 × 10⁻² | 1.8:1 (demethylation) | 25-40 | [14] |

| Iron trichloride | 1.2 × 10⁻³ | 8.9 × 10⁻³ | 7.4:1 (acylation) | 0-25 | [17] |

| Zinc chloride | 5.6 × 10⁻⁴ | 3.2 × 10⁻³ | 5.7:1 (acylation) | 25-50 | [20] |

The competition between these pathways is influenced by several factors including the nature of the Lewis acid catalyst, reaction temperature, substrate electronics, and solvent effects [14] [16] [15]. Electron-donating substituents on the aromatic ring generally favor demethylation pathways by increasing the nucleophilicity of the methoxy oxygen, while electron-withdrawing groups tend to promote acylation reactions [16] [17].

Computational investigations using density functional theory have revealed that the energy barriers for demethylation and acylation pathways are often similar, with differences of less than 5 kcal/mol in many cases [11] [14]. This energetic similarity explains the competitive nature of these reactions and the importance of careful reaction condition optimization [11]. Kinetic isotope effect studies have provided additional mechanistic insights, confirming the proposed transition state structures and reaction coordinate descriptions [21].

Temperature effects play a crucial role in determining reaction selectivity, with higher temperatures generally favoring the kinetically more accessible pathway [14] [16]. Solvent polarity also influences the competition, as polar solvents stabilize charged intermediates and can shift the equilibrium toward specific reaction channels [15].

Suzuki-Miyaura Coupling in Polycyclic Aromatic Hydrocarbon Synthesis

The application of Suzuki-Miyaura coupling methodology in the synthesis of polycyclic aromatic hydrocarbons containing 2-methoxy-1-naphthoic acid frameworks has revolutionized approaches to complex aromatic systems [22] [23] [24]. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between organoborane compounds and halogenated aromatic substrates, providing a versatile platform for the construction of extended π-systems [23] [25].

The Suzuki-Miyaura coupling mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the organoborane reagent and subsequent reductive elimination to form the coupled product [23] [26]. The reaction typically requires a base to facilitate the transmetalation step and proceeds under mild conditions that tolerate a wide range of functional groups [23] [25].

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various polycyclic aromatic hydrocarbon substrates, including naphthalene, anthracene, and more complex fused ring systems [22] [24] [27]. The methodology has proven particularly valuable for the synthesis of nitrogen-doped polycyclic aromatic hydrocarbons through cascade reactions that combine Suzuki coupling with intramolecular nucleophilic aromatic substitution [22].

Table 4: Suzuki-Miyaura Coupling Conditions for Polycyclic Aromatic Hydrocarbon Synthesis

| Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 8-Bromo-2-methoxy-1-naphthoic acid | Phenylboronic acid | Palladium acetate/triphenylphosphine | Potassium carbonate | Dimethylformamide | 80-100 | 78-85 | [11] |

| 8-Iodo-2-methoxy-1-naphthoic acid | 4-Methylphenylboronic acid | Tetrakis(triphenylphosphine)palladium | Cesium carbonate | Toluene | 100-110 | 72-82 | [24] |

| 8-Chloro-2-methoxy-1-naphthoic acid | 3-Methoxyphenylboronic acid | Bis(diphenylphosphino)ferrocene palladium | Sodium carbonate | Water/ethanol | 60-80 | 65-75 | [25] |

| 8-Triflate-2-methoxy-1-naphthoic acid | 2-Naphthylboronic acid | Palladium chloride/tricyclohexylphosphine | Potassium phosphate | Dioxane | 90-100 | 68-78 | [26] |

The development of efficient Suzuki-Miyaura protocols for polycyclic aromatic hydrocarbon synthesis has required careful optimization of reaction parameters including catalyst selection, base choice, solvent system, and temperature control [23] [28]. Recent advances have focused on the development of more active catalyst systems that can operate under milder conditions and accommodate challenging substrates [26] [28].

Mechanochemical approaches to Suzuki-Miyaura coupling have emerged as environmentally friendly alternatives that eliminate the need for organic solvents [29]. These solid-state reactions are promoted by mechanical force through ball milling and have demonstrated broad substrate scope for the synthesis of complex polycyclic aromatic hydrocarbons [29].

The synthetic utility of Suzuki-Miyaura coupling in constructing polycyclic aromatic hydrocarbon frameworks has been demonstrated through its application in the total synthesis of natural products and the preparation of materials with unique electronic and optical properties [22] [24]. The ability to introduce diverse substituents through cross-coupling has enabled the fine-tuning of molecular properties for specific applications in organic electronics and photonics [22].

The mass spectrometric analysis of 2-methoxy-1-naphthoic acid reveals characteristic fragmentation patterns that provide valuable structural information about this aromatic carboxylic acid compound. Under electron ionization conditions, the compound exhibits a molecular ion peak at m/z 202, corresponding to the molecular formula C₁₂H₁₀O₃ [1] [2].

Molecular Ion Stability and Base Peak Formation

The molecular ion of 2-methoxy-1-naphthoic acid demonstrates moderate stability under standard electron ionization conditions at 70 eV. The molecular ion peak at m/z 202 typically appears with 100% relative intensity, serving as the base peak in many spectra [2]. This stability can be attributed to the extended aromatic conjugation system of the naphthalene ring, which effectively delocalizes the positive charge formed during ionization [3].

The molecular ion behavior is consistent with other naphthoic acid derivatives, where the aromatic ring system provides significant stabilization for the radical cation. Studies comparing similar compounds have shown that the presence of the methoxy substituent at the 2-position enhances molecular ion stability compared to unsubstituted naphthoic acids [4] [5].

Primary Fragmentation Pathways

The fragmentation of 2-methoxy-1-naphthoic acid follows predictable patterns characteristic of aromatic carboxylic acids with methoxy substituents. The primary fragmentation pathways include:

Alpha cleavage from the methoxy group results in the loss of a methyl radical (15 mass units), producing the prominent fragment ion at m/z 187 with approximately 85% relative intensity [2]. This fragmentation pathway represents the most favorable initial cleavage due to the stability of the resulting oxonium ion intermediate.

Decarboxylation processes lead to the loss of carbon monoxide (28 mass units) and the complete carboxyl group (45 mass units), generating fragment ions at m/z 174 and m/z 157, respectively [2]. The loss of carbon monoxide from the carboxylic acid group is particularly characteristic of aromatic carboxylic acids under electron ionization conditions [6].

Ring fragmentation patterns produce smaller aromatic fragments, including the tropylium ion (C₇H₇⁺) at m/z 91 and the benzene cation (C₆H₅⁺) at m/z 77 [6]. These fragments result from the reorganization and cleavage of the naphthalene ring system under high-energy ionization conditions.

Secondary Fragmentation and Rearrangement Processes

Secondary fragmentation processes in 2-methoxy-1-naphthoic acid involve complex rearrangements typical of substituted aromatic systems. The fragment at m/z 114 corresponds to a naphthalene fragment retaining the methoxy group, while m/z 103 represents the simple naphthalene core after methoxy loss [2].

Under chemical ionization conditions using methane as the reagent gas, the compound exhibits different fragmentation behavior. The protonated molecular ion [M+H]⁺ at m/z 203 becomes prominent, along with adduct ions [M+C₂H₅]⁺ and [M+C₃H₅]⁺ at m/z 231 and m/z 243, respectively [6]. These "soft" ionization conditions provide complementary structural information and confirm the molecular weight determination.

Collision-Induced Dissociation Studies

Tandem mass spectrometry studies using collision-induced dissociation reveal detailed fragmentation mechanisms. The protonated molecular ion at m/z 203 undergoes characteristic losses including water elimination (18 mass units) and methanol loss (32 mass units), producing fragment ions at m/z 185 and m/z 171 [6]. These fragmentation patterns are consistent with the proposed structure and provide definitive confirmation of the methoxy and carboxylic acid functional groups.

Product ion scanning of the molecular ion confirms the sequential loss of functional groups, with the naphthalene core remaining as a stable fragment throughout the dissociation process. The fragmentation behavior observed is entirely consistent with published studies on related methoxynaphthoic acid isomers [4] [7].

Infrared and Nuclear Magnetic Resonance Spectral Assignments

The vibrational and nuclear magnetic resonance spectroscopic characteristics of 2-methoxy-1-naphthoic acid provide comprehensive structural confirmation and detailed molecular environment information. These spectroscopic techniques offer complementary insights into the electronic and structural properties of this aromatic carboxylic acid [8] [9].

Infrared Spectroscopic Assignments

The infrared spectrum of 2-methoxy-1-naphthoic acid exhibits characteristic absorption bands that confirm the presence of all major functional groups and provide information about intramolecular interactions.

Hydroxyl Stretching Region: The carboxylic acid hydroxyl group produces a broad absorption band between 3300-2500 cm⁻¹, characteristic of hydrogen-bonded carboxylic acid dimers [10] [11]. This broad absorption results from the formation of cyclic dimers through intermolecular hydrogen bonding between carboxylic acid groups, which is typical for solid-state carboxylic acids [12].

Carbonyl Stretching Vibrations: The carboxylic acid carbonyl group exhibits a strong absorption at approximately 1670 cm⁻¹ [10]. This frequency is lower than typical aliphatic carboxylic acids due to conjugation with the naphthalene ring system, which reduces the carbonyl bond order through resonance delocalization [13]. The position of this band is consistent with literature values for conjugated aromatic carboxylic acids [12].

Aromatic Carbon-Carbon Stretching: The naphthalene ring system produces characteristic aromatic carbon-carbon stretching vibrations in the region 1600-1500 cm⁻¹ [14]. These bands appear as multiple medium-intensity absorptions reflecting the complex vibrational modes of the bicyclic aromatic system [15].

Methoxy Group Vibrations: The methoxy substituent contributes several characteristic absorptions. The carbon-oxygen stretching vibrations appear as strong bands at 1290-1270 cm⁻¹ (asymmetric stretch) and 1070-1050 cm⁻¹ (symmetric stretch) [11]. The methyl group attached to oxygen produces characteristic bending vibrations in the 1470-1450 cm⁻¹ region [10].

Aromatic Substitution Pattern: The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds in the 850-800 cm⁻¹ region provide information about the substitution pattern of the naphthalene ring [14]. The observed pattern is consistent with 1,2-disubstitution of the naphthalene system [15].

Proton Nuclear Magnetic Resonance Spectral Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 2-methoxy-1-naphthoic acid provides detailed information about the hydrogen environments and molecular connectivity [9] [16].

Carboxylic Acid Proton: The carboxylic acid hydrogen appears as a broad singlet at approximately 10.5-11.0 ppm [17]. This extreme downfield position results from the combined effects of the electronegative oxygen atoms and the aromatic ring deshielding. The signal exhibits exchange behavior with deuterium oxide, confirming its acidic nature [18].

Aromatic Proton Assignments: The aromatic protons of the naphthalene ring appear in the characteristic aromatic region between 7.2-8.2 ppm [19] [16]. Detailed analysis reveals:

- H-8: doublet at 8.0-8.2 ppm with ortho coupling (J = 8.5 Hz) to H-7 [20]

- H-4: doublet at 7.8-7.9 ppm with ortho coupling (J = 9.0 Hz) to H-3 [20]

- H-5, H-6, H-7: complex multipets in the 7.4-7.6 ppm region [20]

- H-3: multiplet at 7.2-7.4 ppm with ortho coupling to H-4 [20]

Methoxy Group Protons: The methoxy group protons appear as a sharp singlet at 4.0-4.1 ppm, integrating for three protons [9]. This chemical shift is typical for aromatic methoxy groups, where the electron-withdrawing effect of the aromatic ring causes downfield displacement compared to aliphatic ethers [16].

Carbon-13 Nuclear Magnetic Resonance Spectral Assignments

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive information about all carbon environments in the molecule [20] [21].

Carbonyl Carbon: The carboxylic acid carbonyl carbon appears at 170.5 ppm, typical for aromatic carboxylic acids [22]. This chemical shift reflects the sp² hybridization and the electron-withdrawing environment created by the carbonyl oxygen atoms [23].

Aromatic Carbon Assignments: The aromatic carbons of the naphthalene system appear in the range 114-136 ppm:

- Quaternary carbons C-8a (135.8 ppm) and C-4a (133.2 ppm) show characteristic downfield shifts [21]

- The carboxyl-bearing carbon C-1 appears at 123.5 ppm [22]

- The methoxy-bearing carbon C-2 shows significant downfield shift to 155.2 ppm due to the electron-donating methoxy group [20]

- Aromatic CH carbons appear between 114-130 ppm with individual assignments based on substitution effects [21]

Methoxy Carbon: The methoxy carbon appears at 56.2 ppm as a quartet due to coupling with the attached protons [9]. This chemical shift is characteristic of aromatic methoxy groups and confirms the presence of this functional group [23].

Two-Dimensional Nuclear Magnetic Resonance Studies

Advanced two-dimensional Nuclear Magnetic Resonance techniques provide additional structural confirmation through connectivity analysis. Correlation spectroscopy experiments confirm the assignment of aromatic protons through scalar coupling patterns [24]. Nuclear Overhauser Enhancement Spectroscopy studies reveal spatial proximity relationships, confirming the substitution pattern and stereochemistry of the molecule [24].

The spectroscopic data collectively confirm the structure of 2-methoxy-1-naphthoic acid and provide detailed information about electronic environments and molecular interactions. The combination of infrared and nuclear magnetic resonance techniques offers comprehensive structural characterization that is essential for analytical identification and purity assessment [25].

Chromatographic Purity Assessment and Retention Behavior

The chromatographic analysis of 2-methoxy-1-naphthoic acid employs multiple separation techniques to ensure comprehensive purity assessment and to understand the retention behavior under various analytical conditions. Both high-performance liquid chromatography and gas chromatography methodologies provide complementary information for quality control and analytical characterization [26] [27].

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography represents the primary analytical technique for purity assessment of 2-methoxy-1-naphthoic acid. Multiple column chemistries and mobile phase compositions have been evaluated to optimize separation efficiency and analytical precision [26] [27].

Reverse-Phase Chromatography: Standard C18 (octadecylsilane) columns provide excellent retention and separation for 2-methoxy-1-naphthoic acid. Using acetonitrile-water-phosphoric acid mobile phases (60:40:0.1 v/v/v), the compound exhibits a retention time of approximately 8.5 minutes with baseline resolution from potential impurities [26]. The peak demonstrates excellent symmetry with a tailing factor below 1.5, indicating optimal chromatographic conditions [28].

For mass spectrometry-compatible applications, the phosphoric acid modifier is replaced with formic acid at equivalent concentrations. This modification maintains chromatographic performance while ensuring compatibility with electrospray ionization interfaces. The retention time shifts slightly to 8.3 minutes under these conditions, with maintained resolution and peak shape [26].

Specialized Stationary Phases: The Newcrom R1 column, featuring low silanol activity, provides superior performance for 2-methoxy-1-naphthoic acid analysis. Using acetonitrile-water-phosphoric acid mobile phases (55:45:0.1 v/v/v), the retention time decreases to 7.2 minutes while achieving enhanced peak resolution (Rs = 2.3) [26] [27]. This column chemistry minimizes secondary interactions and provides more reliable quantitative results.

Alternative selectivity is achieved using phenyl-hexyl stationary phases with methanol-water-trifluoroacetic acid mobile phases. The increased retention time (12.1 minutes) allows for enhanced separation of structurally related impurities, particularly isomeric naphthoic acids [27].

Analytical Method Validation and Purity Determination

Comprehensive analytical method validation ensures reliable purity assessment for 2-methoxy-1-naphthoic acid. The validation encompasses precision, accuracy, linearity, and specificity parameters according to established analytical guidelines [29] [28].

Precision Studies: Intra-day precision demonstrates relative standard deviation values below 0.5% for peak area measurements across six replicate injections. Inter-day precision over five consecutive days shows relative standard deviation below 1.0%, confirming excellent method reproducibility [28].

Linearity and Range: Calibration curves exhibit excellent linearity (r² > 0.999) across the concentration range 0.1-2.0 mg/mL. The limit of detection and limit of quantification are established at 0.05 μg/mL and 0.15 μg/mL, respectively, providing adequate sensitivity for trace impurity analysis [29].

Gas Chromatography Analysis

Gas chromatography provides complementary purity assessment and thermal stability information for 2-methoxy-1-naphthoic acid. Multiple column chemistries and temperature programming methods have been evaluated to optimize separation and analysis [30].

Non-Polar Stationary Phases: DB-5ms columns (5% phenyl-95% dimethylpolysiloxane) provide excellent separation using temperature programming from 50°C to 280°C at 10°C/minute. The compound elutes at approximately 18.2 minutes with symmetric peak shape and demonstrates thermal stability throughout the analysis [30].

Alternative Column Chemistries: HP-5 columns with modified temperature programming (60°C to 300°C at 15°C/minute) reduce analysis time to 16.8 minutes while maintaining separation efficiency. Mid-polar DB-1701 columns provide alternative selectivity with retention time of 19.5 minutes, useful for confirming peak purity and ruling out co-eluting impurities [30].

Thermal Stability Assessment: Gas chromatography analysis confirms the thermal stability of 2-methoxy-1-naphthoic acid under analytical conditions. No significant decomposition products are observed, and peak area reproducibility exceeds 99% across multiple injections [30]. The compound demonstrates excellent volatility characteristics without derivatization, facilitating direct analysis.

Advanced Chromatographic Techniques

Ultra-High-Performance Liquid Chromatography: Implementation of sub-2-micron particle columns enables rapid analysis with enhanced resolution. Analysis times are reduced to less than 5 minutes while maintaining baseline separation of impurities [26]. This approach is particularly valuable for high-throughput quality control applications.

Preparative-Scale Separation: Larger scale chromatographic methods enable purification and isolation of 2-methoxy-1-naphthoic acid for research applications. Semi-preparative high-performance liquid chromatography using C18 columns allows processing of 50-100 mg quantities with recovery yields exceeding 95% [31].

Supercritical Fluid Chromatography: Alternative separation mechanisms using supercritical carbon dioxide with methanol modifier provide orthogonal selectivity. This technique is particularly useful for chiral separations and analysis of enantiomeric purity when applicable [31].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant